molecular formula C2H5O- B101781 Ethanolate CAS No. 16331-64-9

Ethanolate

Cat. No. B101781
CAS RN: 16331-64-9
M. Wt: 45.06 g/mol
InChI Key: HHFAWKCIHAUFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939431

Procedure details

Hydrogenate a mixture of 8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine (10.0 g, 0.0425 mol) and 5% palladium-on-carbon (0.52 g) in methanol (150 mL) at 50 psi for 18 hours. Acidify with 3.4 M ethereal hydrochloric acid (12.5 mL, 0.0425 mol), dilute with methanol (200 mL) and continue hydrogenation for another 24 hours. Filter the reaction mixture through Celite, evaporate the filtrate under reduced pressure and triturate the residue in diethyl ether (450 mL). Filter and crystallize the isolated solids to obtain the hydrochloride salt of 8-amino-1,2,3,4-tetrahydro-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine as a 0.1 ethanolate, C14H16N4, mp 255-257° C. (dec). CIMS: MH+ 241 (100%).
Name
8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([C:12]2[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl.[CH3:20][OH:21]>[Pd]>[NH2:1][C:2]1[N:3]=[C:4]([C:12]2[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:5]=[C:6]2[C:11]=1[NH:10][CH2:9][CH2:8][CH2:7]2.[CH2:20]([O-:21])[CH3:2]

Inputs

Step One
Name
8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine
Quantity
10 g
Type
reactant
Smiles
NC=1N=C(C=C2C=CC=NC12)C1=NC=CC=C1C
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
0.52 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for another 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through Celite
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturate the residue in diethyl ether (450 mL)
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
crystallize the isolated solids

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1N=C(C=C2CCCNC12)C1=NC=CC=C1C
Name
Type
product
Smiles
C(C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.